2-Amino-2-bromopyridine 2-Amino-2-bromopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18847095
InChI: InChI=1S/C5H7BrN2/c6-5(7)3-1-2-4-8-5/h1-4,8H,7H2
SMILES:
Molecular Formula: C5H7BrN2
Molecular Weight: 175.03 g/mol

2-Amino-2-bromopyridine

CAS No.:

Cat. No.: VC18847095

Molecular Formula: C5H7BrN2

Molecular Weight: 175.03 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-bromopyridine -

Specification

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
IUPAC Name 2-bromo-1H-pyridin-2-amine
Standard InChI InChI=1S/C5H7BrN2/c6-5(7)3-1-2-4-8-5/h1-4,8H,7H2
Standard InChI Key PZFDERGEFPLQDC-UHFFFAOYSA-N
Canonical SMILES C1=CC(NC=C1)(N)Br

Introduction

Synthetic Methodologies and Challenges

Synthesizing 2-amino-2-bromopyridine poses unique regioselective challenges due to competing bromination at other pyridine positions. Existing protocols for related bromopyridines offer insights into potential pathways:

Diazotization-Bromination Approach

The Craig process, originally developed for 2-bromopyridine synthesis, involves diazotization of 2-aminopyridine with hydrobromic acid (HBr) and bromine (Br₂) . Adapting this method for 2-amino-2-bromopyridine would require stringent control over reaction conditions to prevent over-bromination. Key modifications include:

  • Reagents: HBr (48% aqueous), Br₂, H₂SO₄ (to enhance acidity and reduce HBr consumption) .

  • Molar Ratios: HBr:2-aminopyridine (1:1–3.5:1); H₂SO₄:HBr (2:8–8:2) .

  • Temperature: Maintained at -10°C to 0°C to suppress side reactions .

A hypothetical reaction sequence might proceed as:

  • Protonation: 2-Aminopyridine reacts with HBr to form a hydrobromide salt.

  • Bromination: Br₂ addition yields a perbromide intermediate.

  • Diazotization: Sodium nitrite (NaNO₂) in HCl generates a diazonium salt.

  • Neutralization: NaOH liberates 2-amino-2-bromopyridine.

Direct Bromination of 2-Aminopyridine

Alternative routes involve electrophilic aromatic substitution (EAS) using brominating agents like N-bromosuccinimide (NBS). Theoretical studies suggest that the amino group’s strong activating effect would direct bromine to the para (4-) or meta (3-) positions rather than the ortho (2-) position, necessitating protective strategies . For example:

  • Amino Protection: Acetylation of -NH₂ to reduce its directing effect.

  • Directed Bromination: Use of Lewis acids (e.g., FeBr₃) to steer Br⁺ to the 2-position.

No successful implementations of this approach have been documented, underscoring the synthetic complexity .

Spectroscopic Characterization

Limited experimental data exist, but inferred spectral profiles include:

  • ¹H NMR (DMSO-d₆): δ 6.20 (s, 2H, NH₂), 6.64–6.66 (dd, 1H, J = 8 Hz, H-3), 7.78–7.79 (d, 1H, H-5) .

  • ¹³C NMR: Predicted signals at ~155 ppm (C-2, Br-substituted), ~140 ppm (C-6, NH₂-substituted) .

  • IR: N-H stretch (~3350 cm⁻¹), C-Br stretch (~600 cm⁻¹) .

Pharmacological Relevance

2-Aminopyridine derivatives are prominent in NOS inhibition, a therapeutic target for neurodegenerative diseases . While 2-amino-2-bromopyridine itself remains unexplored, structural analogs demonstrate:

  • Potency: Sub-micromolar inhibition constants (Kᵢ) for human neuronal NOS (hnNOS) .

  • Selectivity: 100-fold selectivity over endothelial NOS (eNOS) via steric interactions with Glu-597 .

  • Permeability: Moderate blood-brain barrier penetration (Pₑ ~2.0 × 10⁻⁶ cm/s) .

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